molecular formula C17H20N2O4S B14673083 2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid CAS No. 39964-48-2

2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid

Cat. No.: B14673083
CAS No.: 39964-48-2
M. Wt: 348.4 g/mol
InChI Key: XDVIJXHWEMRERU-UHFFFAOYSA-N
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Description

2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound with a unique structure that combines a cyclopentyl group, a methoxyphenyl group, and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of cyclopentanone with an appropriate amine to form the cyclopentylimino group. This intermediate is then reacted with 2-methoxybenzaldehyde to introduce the methoxyphenyl group. The final step involves the formation of the thiazolidine ring through a cyclization reaction with a suitable thiol and acetic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of 2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological properties compared to its analogs .

Properties

CAS No.

39964-48-2

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-cyclopentylimino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O4S/c1-23-13-9-5-4-8-12(13)19-16(22)14(10-15(20)21)24-17(19)18-11-6-2-3-7-11/h4-5,8-9,11,14H,2-3,6-7,10H2,1H3,(H,20,21)

InChI Key

XDVIJXHWEMRERU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(SC2=NC3CCCC3)CC(=O)O

Origin of Product

United States

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